molecular formula C10H9F3O2 B8077071 7-(Trifluoromethyl)chroman-4-ol

7-(Trifluoromethyl)chroman-4-ol

Cat. No.: B8077071
M. Wt: 218.17 g/mol
InChI Key: FTINNZYBRHVZHI-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)chroman-4-ol is a chemical compound with the CAS Number: 1313035-00-5 and a molecular weight of 218.18 . It has a linear formula of C10H9F3O2 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, which includes this compound, has been a subject of several studies . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C10H9F3O2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8,14H,3-4H2 .


Chemical Reactions Analysis

The chroman-4-one framework, which includes this compound, is a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 218.18 and a linear formula of C10H9F3O2 .

Future Directions

The chroman-4-one framework, including 7-(Trifluoromethyl)chroman-4-ol, is a significant structural entity in the field of medicinal chemistry . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . This suggests potential future directions in the development of novel medicinal compounds.

Properties

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8,14H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTINNZYBRHVZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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